molecular formula C28H38BrN3O5S B15279509 (1R,1'S,4S)-6'-bromo-4-methoxy-5''-methyl-3'H-dispiro[cyclohexane-1,2'-indene-1',2''-imidazol]-4''-amine ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate

(1R,1'S,4S)-6'-bromo-4-methoxy-5''-methyl-3'H-dispiro[cyclohexane-1,2'-indene-1',2''-imidazol]-4''-amine ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate

Cat. No.: B15279509
M. Wt: 608.6 g/mol
InChI Key: SROBZDZKQMRIMG-QAQCOJFOSA-N
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Description

(1R,1’S,4S)-6’-bromo-4-methoxy-5’‘-methyl-3’H-dispiro[cyclohexane-1,2’-indene-1’,2’‘-imidazol]-4’'-amine ((1S,4R)-7,7-dimethyl-2-oxobicyclo[221]heptan-1-yl)methanesulfonate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,1’S,4S)-6’-bromo-4-methoxy-5’‘-methyl-3’H-dispiro[cyclohexane-1,2’-indene-1’,2’‘-imidazol]-4’'-amine ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate involves multiple steps, each requiring specific reagents and conditions. The initial step typically involves the formation of the dispiro structure through a series of cyclization reactions. Bromination and methoxylation are then carried out under controlled conditions to introduce the bromo and methoxy groups, respectively. The final step involves the sulfonation of the bicycloheptane moiety to yield the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization steps and advanced purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

(1R,1’S,4S)-6’-bromo-4-methoxy-5’‘-methyl-3’H-dispiro[cyclohexane-1,2’-indene-1’,2’‘-imidazol]-4’'-amine ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The bromo group can be reduced to a hydrogen atom.

    Substitution: The bromo group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly employed.

    Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a ketone, while reduction of the bromo group would yield the corresponding hydrocarbon.

Scientific Research Applications

(1R,1’S,4S)-6’-bromo-4-methoxy-5’‘-methyl-3’H-dispiro[cyclohexane-1,2’-indene-1’,2’‘-imidazol]-4’'-amine ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (1R,1’S,4S)-6’-bromo-4-methoxy-5’‘-methyl-3’H-dispiro[cyclohexane-1,2’-indene-1’,2’‘-imidazol]-4’'-amine ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to downstream effects. For example, it could inhibit a key enzyme involved in cell proliferation, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

    (1R,1’S,4S)-6’-chloro-4-methoxy-5’‘-methyl-3’H-dispiro[cyclohexane-1,2’-indene-1’,2’‘-imidazol]-4’'-amine: Similar structure but with a chloro group instead of a bromo group.

    (1R,1’S,4S)-6’-bromo-4-ethoxy-5’‘-methyl-3’H-dispiro[cyclohexane-1,2’-indene-1’,2’‘-imidazol]-4’'-amine: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

The uniqueness of (1R,1’S,4S)-6’-bromo-4-methoxy-5’‘-methyl-3’H-dispiro[cyclohexane-1,2’-indene-1’,2’‘-imidazol]-4’'-amine ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate lies in its specific combination of functional groups and its potential applications across various fields. The presence of both bromo and methoxy groups, along with the dispiro structure, gives it unique chemical and biological properties.

Properties

Molecular Formula

C28H38BrN3O5S

Molecular Weight

608.6 g/mol

InChI

InChI=1S/C18H22BrN3O.C10H16O4S/c1-11-16(20)22-18(21-11)15-9-13(19)4-3-12(15)10-17(18)7-5-14(23-2)6-8-17;1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h3-4,9,14H,5-8,10H2,1-2H3,(H2,20,22);7H,3-6H2,1-2H3,(H,12,13,14)/t14?,17?,18-;7-,10-/m11/s1

InChI Key

SROBZDZKQMRIMG-QAQCOJFOSA-N

Isomeric SMILES

CC1=N[C@]2(C3=C(CC24CCC(CC4)OC)C=CC(=C3)Br)N=C1N.CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)O)C

Canonical SMILES

CC1=NC2(C3=C(CC24CCC(CC4)OC)C=CC(=C3)Br)N=C1N.CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C

Origin of Product

United States

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